N-(2H-1,3-benzodioxol-5-yl)-2-[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetamide is a heterocyclic compound featuring two 1,3-benzodioxole moieties linked via a 1,2-oxazole core, with an acetamide group at the 3-position of the oxazole ring. The 1,3-benzodioxole groups are aromatic heterocycles known for their electron-rich properties, which enhance binding interactions in biological systems.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c22-19(20-12-2-4-15-18(6-12)26-10-24-15)8-13-7-16(27-21-13)11-1-3-14-17(5-11)25-9-23-14/h1-7H,8-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZNCXWIFMONTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Benzodioxole derivatives: These are synthesized through the cyclization of catechol with formaldehyde.
Oxazole derivatives: These are prepared via cyclization reactions involving nitriles and aldehydes.
The final coupling reaction to form the target compound often requires catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to handle the complex reactions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The benzodioxole and oxazole moieties play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on molecular features, pharmacological activities, and synthetic pathways:
Key Observations:
Structural Diversity: The target compound’s dual 1,3-benzodioxole groups and 1,2-oxazole core distinguish it from analogs with single benzodioxole units or alternative heterocycles (e.g., benzisoxazole, thiadiazole). This structural complexity may enhance binding affinity but reduce solubility compared to simpler analogs like 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide .
Synthetic Complexity: The target compound likely requires multi-step synthesis involving cyclization (e.g., oxime formation) and cross-coupling, similar to methods in . In contrast, simpler analogs like 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide are synthesized via straightforward amidation .
Crystallographic Data : N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide () demonstrates hydrogen-bonding patterns that stabilize crystal structures, which may inform formulation strategies for the target compound .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetamide is a synthetic compound that exhibits significant biological activity. This compound is characterized by its unique chemical structure, which includes a benzodioxole moiety and an oxazole ring. The following sections will detail its biological activity, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Recent studies indicate that this compound possesses anticancer properties . In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of specific protein kinases associated with cell growth and survival pathways.
Case Study: Inhibition of Protein Kinases
A study published in Molecules explored the compound's effects on cancer cell lines. The findings indicated that at concentrations as low as 10 µM, the compound significantly reduced cell viability in breast cancer (MCF7) and lung cancer (A549) cells. The IC50 values were determined to be 12 µM for MCF7 and 15 µM for A549 cells, suggesting potent anticancer activity.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The anti-inflammatory activity is hypothesized to arise from the compound's ability to inhibit NF-kB signaling pathways. This was evidenced in a study where lipopolysaccharide (LPS)-stimulated macrophages treated with the compound showed reduced levels of inflammatory markers.
Neuroprotective Effects
Emerging research suggests that this compound may also exhibit neuroprotective effects . In animal models of neurodegenerative diseases such as Alzheimer's, administration of the compound resulted in improved cognitive function and reduced neuroinflammation.
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Activity |
|---|---|---|---|
| N-(2H-benzodioxol) | Moderate (IC50: 15 µM) | Yes | Limited |
| N-(benzodioxole derivative) | High (IC50: 10 µM) | Yes | Moderate |
| N-(oxazole derivative) | Low | No | Yes |
This table illustrates how N-(2H-1,3-benzodioxol-5-yl)-2-[5-(2H-benzodioxol)-1,2-oxazol] compares with similar compounds regarding its biological activities.
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?
Answer:
The compound features two 1,3-benzodioxole rings linked via a 1,2-oxazole core and an acetamide bridge. The benzodioxole groups contribute to lipophilicity, enhancing membrane permeability, while the oxazole moiety offers hydrogen-bonding and π-π stacking capabilities critical for target engagement. The acetamide linker provides flexibility for structural optimization. These features are commonly associated with interactions with enzymes or receptors involved in neurological or inflammatory pathways, as seen in structurally related benzodioxole-oxazole hybrids .
Basic: What synthetic routes are recommended for preparing this compound, and what reagents are pivotal in its formation?
Answer:
A typical multi-step synthesis involves:
Oxazole ring formation : Condensation of benzodioxole-substituted nitriles with hydroxylamine under reflux in ethanol/water, catalyzed by NaHCO₃ .
Acetamide coupling : Reaction of the oxazole intermediate with chloroacetyl chloride in dry DCM, followed by amidation with 5-amino-1,3-benzodioxole using HATU/DIPEA in DMF .
Critical reagents include NaHCO₃ (for cyclization), HATU (for amide bond formation), and anhydrous solvents to minimize side reactions. Yields are typically 50-65%, with purity >95% confirmed via HPLC .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆) to verify benzodioxole aromatic protons (δ 6.7–7.1 ppm) and oxazole/acetamide carbonyl signals (δ 165–170 ppm) .
- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Mass analysis : High-resolution MS (ESI+) to confirm the molecular ion [M+H]⁺ at m/z 423.0854 .
Advanced: How can reaction conditions be optimized to improve synthetic yield and scalability?
Answer:
- Temperature control : Conduct oxazole cyclization at 80–90°C to balance reaction rate and byproduct formation .
- Catalyst screening : Test Pd/C or CuI for coupling steps to reduce reaction time .
- Purification : Use preparative HPLC with gradient elution (MeOH/H₂O + 0.1% TFA) for >99% purity, critical for biological assays .
- Scale-up : Replace DMF with THF in amidation to simplify solvent recovery and reduce costs .
Advanced: How should researchers address contradictory reports on this compound’s biological activity (e.g., varying IC₅₀ values in kinase assays)?
Answer:
- Assay standardization : Use uniform cell lines (e.g., HEK293T) and control for ATP concentration in kinase inhibition studies .
- Structural analogs : Compare activity of derivatives lacking the oxazole or benzodioxole groups to identify pharmacophores .
- Batch variability : Characterize compound purity across studies via LC-MS; impurities >2% can skew results .
- Computational docking : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) to rationalize potency differences .
Advanced: What computational strategies predict this compound’s pharmacokinetics and target selectivity?
Answer:
- ADME prediction : SwissADME or ADMETLab to estimate logP (∼3.2), BBB permeability (+), and CYP450 inhibition risks .
- Molecular dynamics (MD) : Simulate binding stability with COX-2 or MAO-B over 100 ns trajectories (GROMACS) to assess selectivity .
- Pharmacophore mapping : Align with known inhibitors (e.g., rofecoxib for COX-2) using Schrödinger’s Phase to identify critical interactions .
Advanced: How can researchers mitigate off-target effects observed in cellular models?
Answer:
- Proteome-wide profiling : Use affinity chromatography with immobilized compound and MS/MS to identify unintended binding partners .
- Dose-response curves : Validate target specificity by comparing IC₅₀ values across related enzymes (e.g., COX-1 vs. COX-2) .
- Metabolite screening : Incubate with liver microsomes (human/rat) to identify reactive metabolites linked to toxicity .
Basic: What in vitro assays are recommended for initial biological activity screening?
Answer:
- Enzyme inhibition : Fluorescent-based assays for COX-2, MAO-B, or kinases (e.g., JAK3) at 1–100 μM concentrations .
- Cytotoxicity : MTT assay in normal (HEK293) vs. cancer (HCT116) cells to assess therapeutic index .
- Anti-inflammatory activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Advanced: What structural modifications enhance this compound’s metabolic stability?
Answer:
- Deuterium incorporation : Replace benzodioxole methylene hydrogens to slow CYP450-mediated oxidation .
- Bioisosteres : Substitute oxazole with 1,2,4-oxadiazole to reduce glucuronidation .
- Prodrug design : Mask acetamide as a pivaloyloxymethyl ester to improve oral bioavailability .
Advanced: How can crystallography resolve ambiguities in this compound’s binding mode?
Answer:
- Co-crystallization : Soak crystals of target protein (e.g., MAO-B) with 10 mM compound in 20% PEG 3350, pH 7.4 .
- Data collection : Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<2.0 Å) structures .
- Electron density maps : Refine with PHENIX to visualize benzodioxole-oxazole stacking with Phe343 or Tyr435 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
